molecular formula C9H6BrF3O3 B1428716 Methyl 4-bromo-3-(trifluoromethoxy)benzoate CAS No. 957206-36-9

Methyl 4-bromo-3-(trifluoromethoxy)benzoate

Cat. No. B1428716
M. Wt: 299.04 g/mol
InChI Key: XIKGXGNARLJTEO-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-(trifluoromethoxy)benzoate” is a chemical compound . It is used for the preparation of difluoro and trifluoro compounds as anticancer agents .


Synthesis Analysis

The synthesis of “Methyl 4-bromo-3-(trifluoromethoxy)benzoate” can be achieved by nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .


Chemical Reactions Analysis

The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-(trifluoromethoxy)benzoate” is a clear colorless liquid . Its molecular weight is 299.04 .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Facilitating Synthesis of Trifluoromethoxylated Aromatic Compounds : Methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a derivative of methyl 4-bromo-3-(trifluoromethoxy)benzoate, is significant in synthesizing trifluoromethoxylated aromatic compounds, which show promising pharmacological and biological properties. Conventional methods for creating these compounds are often limited, but this derivative provides a more practical approach, potentially aiding in the discovery of new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

  • Applications in Organic Chemistry and Synthesis : Methyl 4-bromo-3-(trifluoromethoxy)benzoate is used as an intermediate in various organic synthesis processes. For instance, it plays a role in the synthesis of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene, leading to the production of 1- and 2-(trifluoromethoxy)naphthalenes. These compounds have potential applications in developing new organofluorine compounds (M. Schlosser & E. Castagnetti, 2001).

Crystal Structure Analysis

  • Crystallographic Studies : The compound has been used in crystallographic studies to understand molecular interactions and structures better. For example, studies on compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid provide insights into molecular interactions such as hydrogen bonds and π–π interactions, which are crucial in material science and drug design (P. A. Suchetan et al., 2016).

Biological Evaluation

  • Fluorescence Probe Properties : Studies on compounds related to methyl 4-bromo-3-(trifluoromethoxy)benzoate, like methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate, have been conducted to evaluate their fluorescence properties in micelles and vesicles. This research is valuable in biochemistry and cell biology for understanding cellular processes (Anil Kumar Singh & Manjula Darshi, 2002).

Synthesis of Pharmaceutical Compounds

  • Role in Antitumor Agents Synthesis : Derivatives of methyl 4-bromo-3-(trifluoromethoxy)benzoate have been used in synthesizing antitumor agents like nilotinib. This illustrates the compound's importance in developing new medications for treating cancer and other diseases (Wang Cong-zhan, 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) .

Future Directions

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The trifluoromethoxylation reaction, which is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .

properties

IUPAC Name

methyl 4-bromo-3-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGXGNARLJTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-(trifluoromethoxy)benzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-amino-3-(trifluoromethoxy)benzoic acid (2.00 g, 9.10 mmol) in MeOH (25.0 mL), was slowly added HCl (1.0 mL, 1.0 M in ether) at room temperature. The resulting reaction mixture was stirred at room temperature overnight. Benzene (20 mL) was added, and the reaction was heated at reflux with a Dean-Stark trap to remove the half volume of the solvent. The rest of the solvent was then evaporated to give the product. MS (ESI) m/e=235.9 [M+1]+, Calc'd for C8H6F3NO3, 235.1. The crude product was used in the next step without further purification. To an ice-cooled suspension of methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt (8.60 g, 31.70 mmol) in 17.1 mL of water and concentrated HBr (48%, 17.1 mL), was slowly added a prepared 2.5 M solution of sodium nitrite (2.20 g in 12.7 mL) at 0° C. The reaction mixture was stirred at 0° C. for 10 minutes. Meanwhile, a solution of CuSO4 (6.68 g) in 35 mL of water was heated and sodium bromide (6.52 g) was added. The solution became a green color, and a solution of Na2SO3 (2.80 g) in water (10 mL) was then added to it. The solution was cooled at 0° C. and washed with water (25×3 mL). The water was then decanted off. Concentrated HBr (16.7 mL) was added, and the solution became a purple color. The solution of CuBr was slowly added to the diazonium salt (prepared above) at 0° C. After addition, the ice-bath was removed, and an oil-bath was placed under the reaction vessel. The reaction mixture was then heated to 60° C. for 15 minutes, at 80° C. for 15 minutes, and then at 100° C. for 20 minutes. The reaction mixture was next cooled to room temperature and made basic with Na2CO3 to a pH 8. The aqueous solution was extracted with EtOAc (100×2 mL). The organic layer was washed with brine (25 mL) and dried with MgSO4. The solvent was removed to give the crude product 28.2. 1H NMR (CDCl3) δ 3.96 (s, 3H), 7.75 (d, J=8.4 Hz, 1 H), 7.86 (d, J=8.4 Hz, 1 H), 7.98 (s, 1H).
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2 g
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20 mL
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1 mL
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methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt
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8.6 g
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17.1 mL
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12.7 mL
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2.8 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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